7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Description
The compound “7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid” is a type of organic compound . It is a reactant used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through several routes. The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .Molecular Structure Analysis
The molecular structure of this compound is embedded in numerous compounds with various functions . It is a privileged molecular structure that is featured by drug candidates .Chemical Reactions Analysis
The compound is involved in several chemical reactions. It is a reactant used in the synthesis of pharmaceuticals . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Scientific Research Applications
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Organic & Biomolecular Chemistry
- This compound is used in the field of Organic & Biomolecular Chemistry .
- It’s used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- The method involves an organocatalytic formal [4 + 2] cycloaddition reaction that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- The results show that this method allows for the synthesis of a wide range of bicyclo [2.2.1]heptane-1-carboxylates .
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Synthesis of Derivatives
- This compound is also used in the synthesis of derivatives .
- It’s used in the synthesis of 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid .
- The method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins .
- The results show that this method allows for the synthesis of 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid .
properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFKJHVXBIQTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
441353-52-2 |
Source
|
Record name | 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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